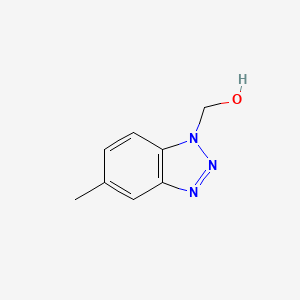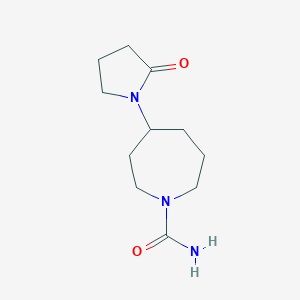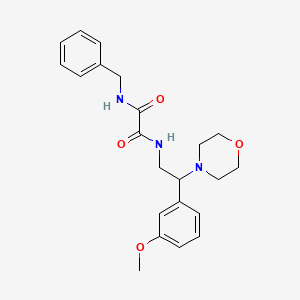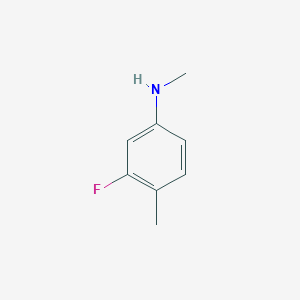
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN4O3 and its molecular weight is 476.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-((3-(4-Chloro-3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, a complex compound, is related to the broader class of quinazolinediones. Research has focused on synthesizing various derivatives of quinazolinediones due to their potential biological activities. For example, Tran et al. (2005) described a new synthesis for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid and involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement (Tran et al., 2005).
Cytotoxic and Antitumor Activities
Compounds in this category have been explored for their cytotoxic and antitumor activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, displaying potent cytotoxic properties against various cancer cell lines (Deady et al., 2003). Similarly, El‐Sabbagh et al. (2010) prepared nonclassical acridines, quinolines, and quinazolines, noting that some compounds showed significant antimicrobial and cytotoxic activities (El‐Sabbagh et al., 2010).
Photocatalytic and Photochemical Applications
Compounds with structures similar to this compound have been used in photochemical studies. For example, He et al. (2021) investigated the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, a process relevant for synthesizing pyrazole-fused quinones (He et al., 2021).
Agricultural Applications
Some derivatives have been explored for their potential use in agriculture. He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors, highlighting their potential in herbicide development (He et al., 2020).
Polymer Science and Material Applications
In polymer science, related compounds have been used to synthesize novel materials. Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, highlighting their solubility in polar organic solvents and high thermal stability, which is crucial for various industrial applications (Hamciuc et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2,5-dimethylaniline. The second intermediate is 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one, which is synthesized via a multi-step reaction starting from 4-chloro-3-fluoroaniline.", "Starting Materials": [ "2,5-dimethylaniline", "4-chloro-3-fluoroaniline", "2-chloroacetyl chloride", "sodium azide", "sodium hydride", "ethyl chloroformate", "2,5-dimethylbenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "4-dimethylaminopyridine", "1,2,4-triazole", "4-(chloromethyl)benzoyl chloride" ], "Reaction": [ "2,5-dimethylaniline is reacted with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenyl)acetamide.", "2-(2,5-dimethylphenyl)acetamide is reacted with phosphorus oxychloride to form 2-(2,5-dimethylphenyl)acetyl chloride.", "2-(2,5-dimethylphenyl)acetyl chloride is reacted with sodium azide to form 2-(2,5-dimethylphenyl)azidoacetate.", "2-(2,5-dimethylphenyl)azidoacetate is reacted with ethyl chloroformate to form ethyl 2-(2,5-dimethylphenyl)azidoacetate.", "Ethyl 2-(2,5-dimethylphenyl)azidoacetate is reacted with sodium hydride to form 2-(2,5-dimethylphenyl)acetic acid hydrazide.", "2-(2,5-dimethylphenyl)acetic acid hydrazide is reacted with 2,5-dimethylbenzoic acid and phosphorus oxychloride to form 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.", "4-chloro-3-fluoroaniline is reacted with N,N-dimethylformamide and triethylamine to form 1-(4-chloro-3-fluorophenyl)-N,N-dimethylmethanamine.", "1-(4-chloro-3-fluorophenyl)-N,N-dimethylmethanamine is reacted with acetic anhydride and 4-dimethylaminopyridine to form 1-(4-chloro-3-fluorophenyl)-N,N-dimethylpropan-1-one.", "1-(4-chloro-3-fluorophenyl)-N,N-dimethylpropan-1-one is reacted with sodium hydride and 1,2,4-triazole to form 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one.", "1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one is reacted with sodium hydroxide to form 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1358707-06-8 |
Formule moléculaire |
C25H18ClFN4O3 |
Poids moléculaire |
476.89 |
Nom IUPAC |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18ClFN4O3/c1-14-7-8-15(2)21(11-14)31-24(32)17-5-3-4-6-20(17)30(25(31)33)13-22-28-23(29-34-22)16-9-10-18(26)19(27)12-16/h3-12H,13H2,1-2H3 |
Clé InChI |
QMRLTGNJTITHHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({4-[(3-chloro-4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2559729.png)
![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2559733.png)
![N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2559734.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2559738.png)


![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2559743.png)
![N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide](/img/structure/B2559746.png)



